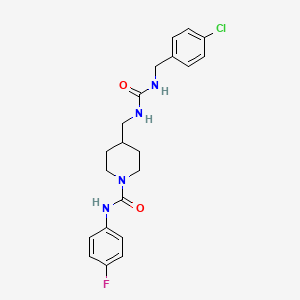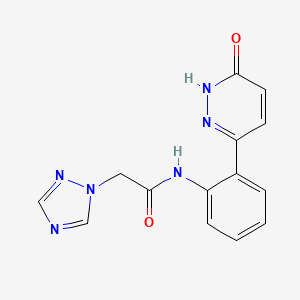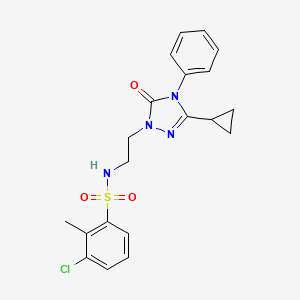
4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(4-chlorobenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24ClFN4O2 and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation for Antimicrobial and Antiviral Activities
Research has explored the synthesis of urea and thiourea derivatives of piperazine, demonstrating potential biological interest due to their antimicrobial and antiviral activities. A study reported the synthesis of new compounds with promising antiviral and antimicrobial properties, indicating their relevance in the development of new therapeutic agents (R. C. Krishna Reddy et al., 2013).
Role in Cancer Therapy
One area of application is in cancer therapy, where compounds with a similar structure have been investigated for their ability to inhibit Aurora kinases, which are essential for cell division and are often overexpressed in cancer cells. For instance, an Aurora kinase inhibitor study discussed a compound capable of inhibiting Aurora A, suggesting its usefulness in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Exploration in Neurological Disorders
Compounds of this class have also been studied for their potential in treating neurological disorders. For example, specific derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting their potential as therapeutic agents in conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
Analgesic Activity Studies
The analgesic activity of related compounds has been another area of focus. A study on the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC) explored the structural types of urea-based TRPV1 antagonists for chronic pain relief, aiming to improve pharmacological profiles and reduce side effects (Cunbin Nie et al., 2020).
Application in Drug Metabolism Studies
Additionally, the metabolism and disposition of similar compounds have been studied, providing insights into their pharmacokinetic profiles and potential for use in various therapeutic areas. For example, the disposition and metabolism of SB-649868, an orexin receptor antagonist, were examined to understand its elimination pathways and metabolite formation (C. Renzulli et al., 2011).
Propriétés
IUPAC Name |
4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c22-17-3-1-15(2-4-17)13-24-20(28)25-14-16-9-11-27(12-10-16)21(29)26-19-7-5-18(23)6-8-19/h1-8,16H,9-14H2,(H,26,29)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXGZVJFAYGGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2956894.png)


![[2-[5-(1-Methylpyrazol-4-yl)-1,2,4-oxadiazol-3-yl]azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2956899.png)
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B2956902.png)


![{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2956906.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2956909.png)
![7-(4-Benzylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2956910.png)

![1-(5-(2-methoxyphenyl)-2'-phenyl-5'-(thiophen-3-yl)-3,3',4,4'-tetrahydro-2H,2'H-[3,3'-bipyrazol]-2-yl)ethanone](/img/structure/B2956913.png)
![3-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)benzo[4,5]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2956915.png)
![3-[(4-Iodophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2956917.png)
